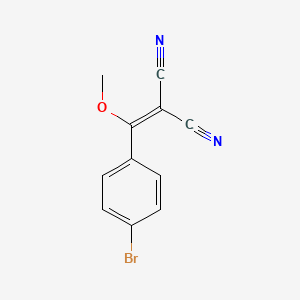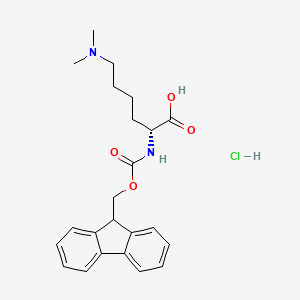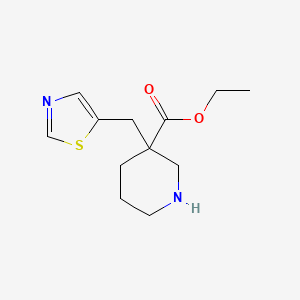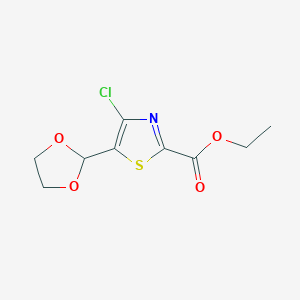
(Z)-1-Hydroxy-5-(2-methylpropyl)-3-(2-methylpropylidene)-2,6(1H,3H)-pyrazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flutamide is a nonsteroidal antiandrogen primarily used to treat prostate cancer. It is also used in the treatment of androgen-dependent conditions like acne, excessive hair growth, and high androgen levels in women . Flutamide acts as a selective antagonist of the androgen receptor, competing with androgens like testosterone and dihydrotestosterone for binding to androgen receptors in tissues like the prostate gland .
Métodos De Preparación
Flutamide can be synthesized through several methods. One common method involves the nitration of benzotrifluoride, followed by reduction and acylation in one pot in the presence of iron powder and isobutyric acid to produce 3-trifluoroisobutyranilide. Finally, flutamide is produced by further nitration . Another method involves the use of carboxylic acid derivative chemistry, where a nucleophile attacks the carbonyl group, resulting in a net substitution and retention of the carbonyl group .
Análisis De Reacciones Químicas
Flutamide undergoes various chemical reactions, including:
Reduction: The nitro group in flutamide can be reduced to an amine group.
Substitution: Flutamide can undergo substitution reactions where the trifluoromethyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include iron powder, isobutyric acid, and hydrogenation catalysts . The major products formed from these reactions are the metabolites mentioned above .
Aplicaciones Científicas De Investigación
Flutamide has a wide range of scientific research applications:
Chemistry: Flutamide is used as a model compound in studies involving antiandrogenic activity and the synthesis of related compounds.
Medicine: Flutamide is used in the treatment of prostate cancer and other androgen-dependent conditions.
Industry: Flutamide is used in the pharmaceutical industry for the production of antiandrogenic medications.
Mecanismo De Acción
Flutamide acts as a selective antagonist of the androgen receptor. It competes with androgens like testosterone and dihydrotestosterone for binding to androgen receptors in tissues like the prostate gland. By doing so, it prevents their effects and stops them from stimulating prostate cancer cells to grow . Flutamide is a prodrug that is converted to its active form, 2-hydroxyflutamide, in the liver . This active form exerts its antiandrogenic effects by inhibiting androgen uptake and/or inhibiting nuclear binding of androgen in target tissues .
Comparación Con Compuestos Similares
Flutamide is often compared with other nonsteroidal antiandrogens, such as bicalutamide and enzalutamide. These compounds share similar mechanisms of action but differ in their efficacy, tolerability, safety, and dosing frequency . Bicalutamide and enzalutamide are newer and improved NSAAs that have largely replaced flutamide due to their better profiles . Other similar compounds include cyproterone acetate, megestrol acetate, and medroxyprogesterone acetate, which have intrinsic androgenic activity .
Propiedades
IUPAC Name |
1-hydroxy-3-(2-methylpropyl)-5-(2-methylpropylidene)pyrazine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-7(2)5-9-11(15)14(17)12(16)10(13-9)6-8(3)4/h5,7-8,17H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXHCCPAJIVTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=CC(C)C)C(=O)N(C1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine](/img/structure/B13845718.png)


![ethyl 2-[[(1R)-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B13845750.png)


![3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13845758.png)
![N-Acetyl-D-[2,3-13C2]neuraminic Acid](/img/structure/B13845764.png)



